1-(Cyclohexylmethyl)azetidine-3-carboxylic acid
Overview
Description
“1-(Cyclohexylmethyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H19NO2 . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry . Azetidines are known for their ubiquity in natural products and their importance in medicinal chemistry .
Synthesis Analysis
Azetidines are synthesized through various methods, including new [2+2] cycloaddition reactions . They can be readily functionalized via enolization at the 3-position in the presence of LDA . A recent review article addresses the synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .Molecular Structure Analysis
The molecular weight of “1-(Cyclohexylmethyl)azetidine-3-carboxylic acid” is 197.27 . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines .Chemical Reactions Analysis
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . They also have potential in peptidomimetic and nucleic acid chemistry .Physical And Chemical Properties Analysis
Carboxylic acids, such as “1-(Cyclohexylmethyl)azetidine-3-carboxylic acid”, exhibit strong hydrogen bonding between molecules. They have high boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Pharmaceutical Research
1-(Cyclohexylmethyl)azetidine-3-carboxylic acid: is a valuable compound in pharmaceutical research due to its structural uniqueness and potential biological activity . Its constrained four-membered ring can mimic certain peptides and act as a scaffold for drug development, particularly in the creation of novel therapeutic agents.
Agrochemical Research
In agrochemical research, this compound serves as a building block for developing new pesticides and herbicides . Its stability and reactivity make it suitable for creating compounds that can withstand environmental conditions while targeting specific agricultural pests.
Peptide Synthesis
This azetidine derivative is used in peptide synthesis, where it can introduce conformational constraints into peptides . Such constraints are crucial for stabilizing desired peptide structures, which can enhance their biological activity and stability.
Foldameric Research
Foldamers are sequence-specific oligomers that fold into well-defined three-dimensional structures1-(Cyclohexylmethyl)azetidine-3-carboxylic acid has potential applications in foldameric research due to its ability to induce conformational constraints that can mimic the secondary structures of proteins .
Chemical Hybridizing Agent
This compound is also used as a chemical hybridizing agent . It can facilitate the hybridization process in plant breeding programs by inducing sterility in plants, which is a critical step in the production of hybrid seeds.
Oxadiazoles Synthesis
The strained structure of azetidine derivatives makes them suitable for synthesizing oxadiazoles, which are compounds with a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Oxadiazoles have various applications, including medicinal chemistry, where they are used for their antimicrobial, anti-inflammatory, and anticancer properties.
Future Directions
properties
IUPAC Name |
1-(cyclohexylmethyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPXNQIIALFVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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